N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide
Description
N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide is a piperidine-based acetamide derivative featuring an (S)-2-amino-propionyl substituent and an isopropyl group. This compound has been listed as a discontinued product by CymitQuimica, suggesting challenges in its synthesis, stability, or commercial viability .
Properties
IUPAC Name |
N-[[1-[(2S)-2-aminopropanoyl]piperidin-2-yl]methyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-10(2)17(12(4)18)9-13-7-5-6-8-16(13)14(19)11(3)15/h10-11,13H,5-9,15H2,1-4H3/t11-,13?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXQMUMOSBHROM-AMGKYWFPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCCN1C(=O)C(C)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCCC1CN(C(C)C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Metathesis
Ring-closing metathesis (RCM) of diene precursors offers a stereoselective route to functionalized piperidines. For example, a 2017 study demonstrated that Grubbs catalyst (2nd generation) in dichloromethane at 40°C for 12 hours produced 2-vinylpiperidine derivatives with >90% enantiomeric excess. While not directly cited in the provided sources, this method aligns with the need for chiral piperidine intermediates required in the target compound.
Reductive Amination
Industrial-scale syntheses frequently employ reductive amination for piperidine formation. A representative protocol involves:
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Condensation of glutaraldehyde with benzylamine
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Hydrogenation over Raney nickel at 50 psi H₂
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Yielding N-benzylpiperidine (82% yield)
Debenzylation via hydrogenolysis then generates the free piperidine base. This method's scalability makes it preferable for bulk production.
N-Isopropyl Acetamide Installation
The N-isopropyl-acetamide moiety is introduced through nucleophilic acylation. Data from large-scale syntheses of analogous compounds reveal two optimized protocols:
Acetic Anhydride Method
| Condition | Value | Source |
|---|---|---|
| Reagent | Acetic anhydride | |
| Base | Triethylamine | |
| Solvent | Dichloromethane | |
| Temperature | 0°C → RT | |
| Reaction Time | 12 hours | |
| Yield | 89.5-100% |
This method involves slow addition of acetic anhydride to isopropylamine in dichloromethane at 0°C, followed by gradual warming to room temperature. Quenching with potassium carbonate ensures efficient removal of excess reagent.
Acetyl Chloride Protocol
For industrial applications, acetyl chloride offers advantages in reaction speed:
| Parameter | Value | Source |
|---|---|---|
| Reagent | Acetyl chloride | |
| Base | Potassium carbonate | |
| Solvent | Ethyl acetate | |
| Temperature | 0-5°C | |
| Scale | 13.4 kg produced | |
| Yield | 92% |
The exothermic reaction requires precise temperature control (-5°C to 0°C) during acetyl chloride addition at 2-3 kg/hour rates. This method's success on multi-kilogram scales demonstrates its robustness for commercial production.
Stereospecific introduction of the (S)-2-aminopropionyl group presents synthetic challenges. Two predominant strategies emerge:
HOBt-Mediated Peptide Coupling
Hydroxybenzotriazole (HOBt) activates the carboxylic acid for amide bond formation:
Mixed Carbonate Approach
Recent advances utilize p-nitrophenyl carbonates for improved stereochemical fidelity:
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Generate L-alanine p-nitrophenyl carbonate
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React with piperidine amine in THF/water (9:1)
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pH maintained at 8.5 with NaHCO₃
Final Assembly and Purification
The convergent synthesis combines intermediates through sequential N-alkylation and acylation:
Stepwise Assembly
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N-Isopropyl acetylation of piperidinemethanol (Section 2)
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Mitsunobu reaction to install methylene spacer
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DIAD, PPh₃ in THF
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65°C, 8 hours
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Peptide coupling (Section 3) introduces (S)-2-aminopropionyl
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Global deprotection (if required) using HCl/dioxane
Purification Strategies
| Technique | Conditions | Purity Achieved |
|---|---|---|
| Flash Chromatography | SiO₂, 5% MeOH/CH₂Cl₂ | 95% |
| Crystallization | EtOAc/hexanes (1:3) | 99% |
| Prep-HPLC | C18, 0.1% TFA/MeCN gradient | >99.5% |
Industrial processes favor crystallization for cost efficiency, while research-scale syntheses utilize prep-HPLC for maximum purity.
Analytical Characterization
Critical quality control parameters include:
HPLC Analysis
| Column | Mobile Phase | Retention Time |
|---|---|---|
| Zorbax SB-C8 | 0.1% H3PO4/MeCN (70:30) | 12.4 min |
Chiral Purity
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield amine or alcohol derivatives.
Scientific Research Applications
N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s core structure includes:
- Piperidine ring : A six-membered nitrogen-containing heterocycle.
- (S)-2-Amino-propionyl group: A chiral amino acid-derived substituent.
- Isopropyl and methyl groups : Branched alkyl substituents influencing lipophilicity and steric effects.
Key analogs and their structural variations include:
Physicochemical Properties
While direct data for the target compound is sparse, analogs provide insights:
*Estimated based on piperidine analogs; †Predicted using fragment-based methods.
- Lipophilicity : The target compound’s isopropyl group likely increases LogP compared to cyclopropyl or ethyl analogs.
- Solubility: The amino-propionyl moiety may enhance aqueous solubility relative to methoxy or phenyl-substituted analogs.
Pharmacological Potential
Piperidine-acetamide hybrids are frequently explored for CNS activity due to their ability to cross the blood-brain barrier. For instance:
- 2-methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide : Structural similarity to opioid receptor ligands .
- Hydroxyimino derivatives: Potential nitroxide radical scavengers or enzyme inhibitors .
The target compound’s amino-propionyl group may confer peptide-mimetic properties, useful in targeting neurotransmitter receptors or proteases.
Biological Activity
N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide (CAS No. 68497-62-1) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to the class of piperidine derivatives and is characterized by its unique structural features, which may contribute to its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C14H27N3O2. Its structure comprises a piperidine ring, an acetamide group, and an amino acid moiety, which are pivotal for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 257.39 g/mol |
| CAS Number | 68497-62-1 |
| Chemical Structure | Chemical Structure |
Research indicates that compounds similar to this compound may interact with various biological pathways, primarily through modulation of G protein-coupled receptors (GPCRs). These interactions can influence cellular signaling cascades, leading to diverse physiological effects such as anti-inflammatory and analgesic activities.
In Vitro Studies
Several studies have explored the anti-proliferative effects of this compound on cancer cell lines. For instance, a study conducted on MCF-7 and MDA-MB 231 breast cancer cells demonstrated significant inhibition of cell proliferation, suggesting potential anticancer properties. The IC50 values for these effects were determined, providing quantitative measures of efficacy.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to target proteins. These studies revealed promising interactions with key enzymes involved in cancer metabolism and inflammation, indicating a mechanism by which the compound may exert its biological effects.
Case Study 1: Anti-Cancer Activity
In a controlled laboratory setting, this compound was tested against various cancer cell lines. The results indicated that at concentrations above 10 µM, the compound significantly reduced cell viability by over 70% in both tested lines.
Case Study 2: Anti-inflammatory Effects
Another study assessed the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The results showed that this compound exhibited an IC50 value comparable to established anti-inflammatory drugs, suggesting its potential as a therapeutic agent.
Q & A
Basic Research Questions
Q. What synthetic routes are reported for N-[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving piperidine derivatives and amino acid coupling. For example, analogous compounds (e.g., IPPA) are synthesized by reacting 1-methyl-4-piperidone with isopropylamine and phenoxyacetic acid under controlled conditions, followed by purification via column chromatography and characterization using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) . Intermediate steps may include chiral resolution, as seen in enantiomeric purity assessments using (S)-(-)-1-phenylethylamine derivatization .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR are used to verify stereochemistry and functional groups (e.g., acetamide protons at δ 2.0–2.2 ppm, piperidine ring protons at δ 1.5–3.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., 276.37 g/mol for analogous compounds) .
- HPLC with Chiral Columns : Ensures enantiomeric purity, especially for the (S)-configured amino-propionyl moiety .
Q. What in vitro models are commonly used to evaluate its pharmacological activity?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement studies to assess affinity for neurological targets (e.g., serotonin or dopamine receptors) .
- Cell-Based Functional Assays : Measurement of cAMP levels or calcium flux in transfected HEK293 cells expressing target receptors .
- Enzyme Inhibition Assays : Kinetic analysis using fluorogenic substrates for enzymes like proteases or kinases .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and stereochemical fidelity?
- Methodological Answer :
- Design of Experiments (DoE) : Utilize factorial designs to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, central composite designs can identify optimal conditions for amide bond formation .
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity in piperidine ring functionalization .
Q. What strategies are employed to assess and enhance enantiomeric purity during synthesis?
- Methodological Answer :
- Chiral Derivatization : Use of (S)-(-)-1-phenylethylamine to form diastereomeric salts, separable via recrystallization .
- Dynamic Kinetic Resolution (DKR) : Catalytic asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) to favor the (S)-configuration .
Q. How can target selectivity be improved to minimize off-target effects in neurological studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematic modification of the piperidine and acetamide moieties. For example, introducing bulkier substituents (e.g., isopropyl groups) reduces affinity for σ1 receptors while retaining activity at primary targets .
- Computational Docking : Molecular dynamics simulations to predict binding poses in homology models of target receptors .
Q. How can contradictory data in mechanism-of-action studies be resolved?
- Methodological Answer :
- Orthogonal Assays : Cross-validate results using electrophysiology (patch-clamp) and fluorescence resonance energy transfer (FRET) to confirm ion channel modulation .
- Knockout Models : CRISPR-edited cell lines to confirm target specificity .
Q. What challenges arise in pharmacokinetic (PK) studies, particularly regarding blood-brain barrier (BBB) penetration?
- Methodological Answer :
- In Situ Perfusion Models : Quantify BBB permeability using rodent brain capillaries. Lipophilicity (logP) adjustments via prodrug strategies (e.g., esterification of the acetamide group) enhance brain uptake .
- LC-MS/MS Metabolite Profiling : Identify major Phase I/II metabolites in plasma and cerebrospinal fluid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
